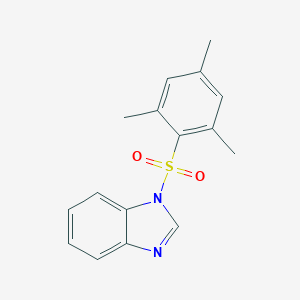![molecular formula C20H14BrN3O B414433 N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamid CAS No. 391218-46-5](/img/structure/B414433.png)
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts .
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives have shown inhibitory actions against certain bacterial strains . Another derivative was found to have anti-inflammatory activity .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exert various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide are not fully explored yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some benzimidazole derivatives have been found to activate human glucokinase, an enzyme involved in glucose metabolism
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing various cellular processes These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative, followed by bromination. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core.
Bromination: The benzimidazole derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-Phenylbenzimidazole: Exhibits significant anticancer activity.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals .
Uniqueness
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide stands out due to the presence of the bromobenzamide group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRZEYELKGVFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]furan-2-carboxamide](/img/structure/B414350.png)
![4-Methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)-amino]-ethyl}-benzamide](/img/structure/B414353.png)
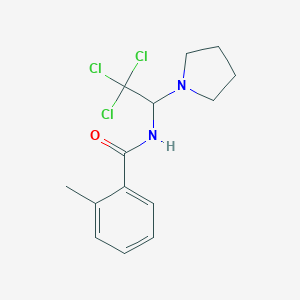
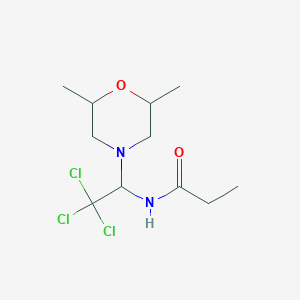

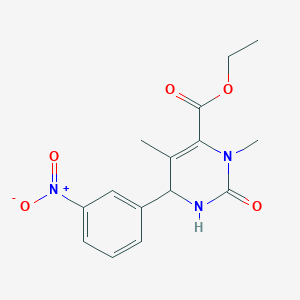
![4-tert-butyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B414361.png)

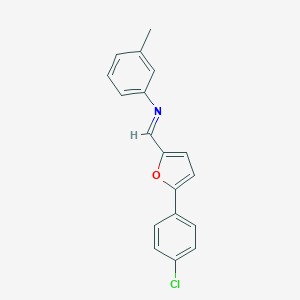
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B414365.png)

![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B414369.png)
